2-(Aminomethyl)-3-chlorophenol
Description
Significance of Phenolic and Amine Functionalities in Synthetic Chemistry
The phenol (B47542) and amine functional groups are cornerstones of organic chemistry, each imparting characteristic properties to a molecule. proventainternational.com
Phenolic Hydroxyl Group (-OH): The hydroxyl group bonded to an aromatic ring makes the compound weakly acidic, with pKa values typically between 10 and 12. wikipedia.org This acidity allows for the formation of phenoxide ions, which are potent nucleophiles. The -OH group is also a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. aakash.ac.in Furthermore, it can participate in hydrogen bonding, influencing physical properties like solubility and boiling point. proventainternational.com
Amine Functionality (-NH2): The amine group, particularly a primary amine like that in the aminomethyl substituent, is basic due to the lone pair of electrons on the nitrogen atom. solubilityofthings.com This allows it to act as a nucleophile in a wide range of reactions. researchgate.net Like the hydroxyl group, primary and secondary amines can form hydrogen bonds. solubilityofthings.com In the context of an aminomethyl group on a phenol ring, it can activate the ring towards electrophilic substitution.
The presence of both functionalities in one molecule, as in 2-(Aminomethyl)-3-chlorophenol, offers multiple reaction sites and the potential for intramolecular interactions and complex formation.
Role of Halogen Substitution in Modulating Reactivity and Molecular Architecture
The introduction of a halogen atom onto an aromatic ring significantly alters its electronic properties and reactivity. Halogens exert two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. libretexts.orgquora.com This effect is deactivating, making the ring less reactive towards electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com
Resonance Effect (+R): The lone pairs on the halogen atom can be donated to the aromatic pi-system, increasing electron density, particularly at the ortho and para positions. aakash.ac.in
Overview of this compound within the Context of Functionalized Aromatic Systems
This compound is a chlorinated aromatic compound featuring an aminomethyl group at the 2-position and a chlorine atom at the 3-position of the phenol ring. This specific arrangement of functional groups—a hydroxyl, an aminomethyl, and a chlorine—on a benzene ring creates a molecule with a complex and interesting reactivity profile.
The molecule serves as a versatile building block for the synthesis of more complex organic structures. Its synthesis can be achieved through methods such as the Mannich reaction, involving the reaction of 3-chlorophenol (B135607) with formaldehyde (B43269) and ammonia (B1221849), or through the reductive amination of 3-chlorosalicylaldehyde.
The interplay of the functional groups dictates its chemical behavior. The strongly activating hydroxyl and aminomethyl groups are positioned ortho to each other, which can facilitate chelation with metal ions. The chlorine atom, positioned meta to the hydroxyl and ortho to the aminomethyl group, exerts both electronic and steric influence on potential reactions. For instance, in electrophilic aromatic substitution, the directing effects of the powerful ortho, para-directing -OH and -CH₂NH₂ groups would compete with the deactivating but ortho, para-directing -Cl group, leading to potentially complex product mixtures depending on the reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 71712-69-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| InChI Key | DDKHIOXWHDMUEL-UHFFFAOYSA-N |
Data sourced from available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKHIOXWHDMUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminomethyl 3 Chlorophenol and Structural Analogues
Direct Synthetic Routes to 2-(Aminomethyl)-3-chlorophenol
Direct synthesis of this compound can be approached through several established organic reactions. These methods focus on introducing the aminomethyl group onto the 3-chlorophenol (B135607) scaffold.
Reduction of Nitro Precursors (e.g., 2-nitro-3-chlorophenol derivatives)
A common and effective strategy for the synthesis of aminophenols is the reduction of a corresponding nitrophenol. In this approach, a nitro group (NO₂) ortho to the hydroxyl group on the chlorophenol ring is reduced to a primary amine (NH₂). This transformation is a cornerstone of aromatic chemistry, with a variety of reducing agents available to effect the conversion.
The general reaction involves the conversion of a 2-nitro-3-chlorophenol derivative to this compound. This is typically achieved through catalytic hydrogenation or using metal-based reducing agents. For instance, catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Metal-based reductions can be carried out using metals like iron, zinc, or tin in an acidic medium. commonorganicchemistry.comwikipedia.org For example, 2-chloro-5-nitrophenol (B15424) can be reduced to 2-amino-5-chlorophenol (B1209517) using zinc powder and hydrochloric acid. nih.gov
A variety of reducing agents can be employed for the reduction of nitroarenes, each with its own advantages in terms of chemoselectivity and reaction conditions.
| Reducing Agent | Typical Conditions | Notes |
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups. |
| Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | An alternative to Pd/C, sometimes used to avoid dehalogenation. commonorganicchemistry.com |
| Iron (Fe) | Acidic conditions (e.g., acetic acid, HCl) | A classical and cost-effective method. |
| Zinc (Zn) | Acidic conditions (e.g., acetic acid, HCl) | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | A mild reducing agent often used when other reducible groups are present. |
Mannich-type Reactions Incorporating Chlorophenols and Formaldehyde (B43269)/Amines
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine or ammonia (B1221849). wikipedia.org This reaction is a powerful tool for the aminomethylation of various substrates, including phenols. In the context of synthesizing this compound, 3-chlorophenol would serve as the active hydrogen compound, reacting with formaldehyde and an amine.
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the 3-chlorophenol, preferentially at the ortho position due to the directing effect of the hydroxyl group. nih.gov
| Reactant | Role in the Reaction |
| 3-Chlorophenol | Compound with an active hydrogen on the aromatic ring. |
| Formaldehyde | Provides the methylene (B1212753) bridge (-CH₂-). |
| Amine (e.g., ammonia, primary or secondary amine) | Source of the amino group. |
Other Aminomethylation Strategies on Chlorophenolic Scaffolds
Beyond the classical Mannich reaction, several other aminomethylation strategies can be applied to chlorophenolic scaffolds. These modern methods often offer improved selectivity and milder reaction conditions. For instance, copper(II)-catalyzed ortho-selective aminomethylation of phenols has been developed, providing a direct route to ortho-aminomethyl-substituted phenols. nih.gov This method utilizes a copper catalyst to facilitate the coupling of the phenol (B47542) with an aminomethyl source.
Vanadium-catalyzed direct ortho-aminomethylation of phenols with aniline (B41778) derivatives represents another advanced strategy. researchgate.net Additionally, Brønsted acid-catalyzed aminomethylation of phenols with N,O-acetals offers a metal-free alternative for achieving ortho-selectivity. rsc.org These methods provide a toolkit for the targeted synthesis of aminomethylated phenols with various substitution patterns.
Synthesis of Closely Related Ortho-Aminomethylphenol Derivatives
The synthesis of structural analogues of this compound, particularly other ortho-aminomethylphenol derivatives, often employs versatile and widely applicable synthetic methodologies.
Schiff Base Formation and Subsequent Reduction
A robust and frequently used method for the synthesis of ortho-aminomethylphenols involves a two-step process: the formation of a Schiff base followed by its reduction. This approach typically begins with an ortho-hydroxy aromatic aldehyde, such as salicylaldehyde (B1680747) or its derivatives.
In the first step, the aldehyde is condensed with a primary amine to form a Schiff base, also known as an imine. This reaction is generally straightforward and proceeds with high yield. nih.govnih.gov The resulting Schiff base contains a C=N double bond.
In the second step, the Schiff base is reduced to the corresponding amine. This reduction can be achieved using various reducing agents, most commonly sodium borohydride (B1222165) (NaBH₄). The reduction of the imine functionality yields the desired ortho-aminomethylphenol derivative. This method is highly versatile as a wide range of amines and substituted salicylaldehydes can be used, allowing for the synthesis of a diverse library of ortho-aminomethylphenol derivatives. researchgate.net
| Starting Material | Reagent | Intermediate/Product |
| Salicylaldehyde derivative | Primary amine (R-NH₂) | Schiff Base (ortho-hydroxyaldimine) |
| Schiff Base | Sodium Borohydride (NaBH₄) | ortho-Aminomethylphenol derivative |
Palladium-Catalyzed Coupling Reactions for Aminomethylation
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed ortho-aminomethylation of phenols is less common, related palladium-catalyzed reactions can be employed to construct the core structure of these molecules. For example, palladium-catalyzed reactions are used in the aminomethylation and cyclization of enynols, demonstrating the catalyst's utility in forming C-N bonds. nih.gov
More relevant to the synthesis of ortho-aminomethylphenol derivatives are copper-catalyzed methods. A notable example is the Cu(II)-catalyzed ortho-selective aminomethylation of phenols, which provides a direct route to these compounds under mild conditions. nih.gov This highlights the importance of transition metal catalysis in the development of efficient aminomethylation strategies.
Derivatization of Pre-existing Chlorophenols
The synthesis of this compound from 3-chlorophenol involves the direct introduction of an aminomethyl (-CH₂NH₂) group ortho to the phenolic hydroxyl group. This transformation is a type of aminoalkylation. The directing effect of the hydroxyl group generally favors electrophilic substitution at the ortho and para positions. In the case of 3-chlorophenol, the ortho positions (C-2 and C-6) are activated.
One of the most common methods for the aminomethylation of phenols is the Mannich reaction . This reaction involves the condensation of a compound with an active hydrogen atom (the phenol), formaldehyde, and a primary or secondary amine or ammonia. While the classical Mannich reaction often uses secondary amines to yield tertiary amine products, modifications can be employed to introduce a primary aminomethyl group.
A plausible synthetic route for this compound via a Mannich-type reaction would involve reacting 3-chlorophenol with formaldehyde and a suitable ammonia equivalent. The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the electron-rich phenol ring.
Recent advancements in catalysis have provided more selective and efficient methods for such transformations. For instance, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for the ortho-aminomethylation of phenols. nih.govnih.gov These reactions often exhibit high regioselectivity for the ortho position due to the coordination of the phenolic hydroxyl group to the metal catalyst. researchgate.net A study on Cu(II)-catalyzed ortho-selective aminomethylation of various phenols demonstrated that moderate to excellent yields could be achieved under mild conditions. nih.gov While this study did not specifically include 3-chlorophenol, it provides a strong basis for its potential application.
Another promising approach is the use of Brønsted acid catalysis for the ortho-selective aminomethylation of phenols with N,O-acetals, which can serve as precursors to the aminomethyl group. rsc.org This method has been shown to be highly efficient for a range of phenol substrates. Furthermore, a transition-metal-free strategy using iodine catalysis in an aqueous medium has been developed for the ortho-aminomethylation of phenols, highlighting a more environmentally benign approach. rsc.org
The table below summarizes plausible catalytic systems for the ortho-aminomethylation of phenols, which could be adapted for the synthesis of this compound and its analogues.
| Catalyst System | Amine Source | Key Features | Potential Yield Range |
| Copper(II) with oxidant (e.g., DTBP) | Aniline derivatives | High ortho-selectivity, broad substrate scope. nih.gov | 32-82% |
| Copper(II) with trifluoroborates | Potassium aminomethyltrifluoroborate | Mild conditions, good functional group tolerance. nih.gov | Moderate to Excellent |
| Iodine/Sodium Percarbonate | Trifluoroborates | Transition-metal-free, aqueous media. rsc.org | 20-98% |
| Brønsted Acid (e.g., CF₃COOH) | N,O-acetals | High ortho-selectivity, mild conditions. rsc.org | 42-97% |
Yield Optimization and Green Chemistry Approaches in Synthesis
Optimizing the yield and incorporating green chemistry principles are crucial aspects of modern synthetic chemistry. For the synthesis of this compound, several strategies can be employed to enhance efficiency and reduce environmental impact.
Yield Optimization:
The yield of the aminomethylation reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and stoichiometry of the reactants. In copper-catalyzed systems, the choice of ligand and oxidant can significantly influence the outcome. For instance, in the cross-dehydrogenative ortho-aminomethylation of phenols, tuning the amount of the amine coupling partner was found to be critical for maximizing the yield. nih.gov
Regioselectivity is another key factor for yield optimization. The inherent directing effect of the hydroxyl group in phenols favors ortho and para substitution. To maximize the yield of the desired 2-substituted product from 3-chlorophenol, it is essential to employ methods with high ortho-selectivity, thereby minimizing the formation of the 6-substituted and potentially di-substituted byproducts. The catalytic methods mentioned previously, such as copper-catalyzed and Brønsted acid-catalyzed reactions, are particularly advantageous due to their demonstrated high ortho-selectivity. nih.govnih.govrsc.org
Green Chemistry Approaches:
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.
Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, often reducing energy consumption and byproduct formation. The development of reusable heterogeneous catalysts, such as a copper(II)-modified nitrogen-rich covalent organic polymer (Cu/N-COP-1), for ortho-aminomethylation represents a significant step towards a greener synthesis. nih.gov Such catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. nih.gov
Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. The development of an iodine-catalyzed aminomethylation of phenols in aqueous media is a prime example of this principle in action. rsc.org Water is a non-toxic, non-flammable, and readily available solvent. Performing reactions under solvent-free conditions is another effective green strategy. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-dehydrogenative coupling reactions are inherently atom-economical as they avoid the need for pre-functionalization of the starting materials, thus reducing the number of synthetic steps and the amount of waste generated. nih.gov
The following table outlines some green chemistry approaches applicable to the synthesis of aminomethylated phenols.
| Green Chemistry Principle | Approach | Example | Reference |
| Catalysis | Use of reusable heterogeneous catalysts | Copper(II)-modified nitrogen-rich covalent organic polymer (Cu/N-COP-1) for ortho-aminomethylation. | nih.gov |
| Safer Solvents | Replacement of volatile organic solvents with water | Iodine-catalyzed ortho-aminomethylation of phenols in aqueous media. | rsc.org |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product | Cross-dehydrogenative coupling (CDC) for direct C-H functionalization, avoiding pre-activation steps. | nih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure | Visible-light-mediated amination of phenols at room temperature. | acs.org |
By integrating these yield optimization and green chemistry strategies, the synthesis of this compound and its structural analogues can be made more efficient, cost-effective, and environmentally responsible.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallographic Analysis of 2-(Aminomethyl)-3-chlorophenol and its Complexes
A representative data table for a related compound, 4-amino-2,6-dichlorophenol, is provided below to illustrate typical crystallographic parameters for this class of molecules.
Interactive Data Table: Representative Crystallographic Data for 4-amino-2,6-dichlorophenol
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅Cl₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z | 4 |
The supramolecular architecture of this compound in the solid state is expected to be dominated by a network of hydrogen bonds. The presence of both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group provides complementary hydrogen bond donors and acceptors. It is anticipated that strong intermolecular O–H···N and N–H···O hydrogen bonds would link adjacent molecules.
These interactions typically lead to the formation of one-dimensional infinite chains or two-dimensional sheets. In the case of sterically unhindered aminophenols, these chains can cross-link to form robust, chair-like supramolecular structures. Additionally, weaker C–H···π and C–H···Cl interactions may further stabilize the crystal packing, contributing to a complex and well-ordered three-dimensional assembly.
The conformational preference of this compound is primarily dictated by the formation of a strong intramolecular hydrogen bond between the ortho-positioned hydroxyl and aminomethyl groups (O–H···N). This interaction results in the formation of a stable, planar, pseudo-six-membered ring.
The presence of the chlorine atom at the 3-position is believed to enhance the strength of this intramolecular hydrogen bond. Computational studies on analogous compounds have shown that a 3-chloro substituent can exert steric pressure, pushing the aminomethyl group closer to the hydroxyl group, thereby shortening the O–H···N distance and increasing the bond strength. This energetically favorable conformation minimizes torsional strain and is expected to be the dominant form of the molecule in both solid and solution phases. Any deviation from this planar conformation would introduce significant steric and torsional strain, making alternative conformers less stable.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a powerful tool for confirming the covalent structure of this compound. Although a definitive spectrum for this specific molecule is not publicly cataloged, a predicted spectrum can be constructed based on data from analogous compounds like 2-aminophenol (B121084), 4-aminophenol, and 2-amino-4-chloro-phenol.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic | ~7.2 - 7.4 | m | 3H, Ar-H |
| -OH | ~9.5 (broad) | s | 1H, Phenolic OH |
| -CH₂- | ~3.8 - 4.0 | s | 2H, Methylene (B1212753) |
| -NH₂ | ~3.5 (broad) | s | 2H, Amine |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C-OH | ~155 | C1 | |
| C-CH₂NH₂ | ~125 | C2 | |
| C-Cl | ~130 | C3 | |
| Ar-C | ~115 - 130 | C4, C5, C6 |
In the ¹H NMR spectrum, the three aromatic protons would appear as a complex multiplet in the downfield region. The benzylic protons of the aminomethyl group are expected to resonate as a singlet. The protons of the hydroxyl and amino groups are typically broad and may exchange with solvent, making their detection variable.
In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-OH, -Cl, -CH₂NH₂). The carbon atom bonded to the electronegative oxygen (C-OH) would be the most deshielded among the aromatic carbons. The methylene carbon of the aminomethyl group would appear in the aliphatic region.
For phenolic compounds, the potential for keto-enol tautomerism exists. However, the equilibrium overwhelmingly favors the aromatic phenol (B47542) form due to its inherent stability. In the case of this compound, there is no experimental evidence to suggest the presence of significant concentrations of any tautomeric forms under standard conditions. The phenolic structure is the established and stable form of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. The analysis of vibrational modes for related chlorophenols and aminophenols allows for the assignment of characteristic frequencies.
The most prominent feature in the FT-IR spectrum is expected to be a broad absorption band for the O-H stretching vibration, indicative of strong hydrogen bonding. The N-H stretching vibrations of the primary amine would also be present. The aromatic region will show characteristic C=C and C-H stretching and bending modes.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | Phenol | 3200 - 3400 | Strong, Broad |
| N-H Stretch | Amine | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Phenol | 1200 - 1260 | Strong |
| C-N Stretch | Amine | 1020 - 1250 | Medium |
Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric aromatic ring breathing modes and C-Cl stretching, which may be weaker in the infrared spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The molecular formula is C₇H₈ClNO, corresponding to a monoisotopic mass of approximately 157.03 Da. The mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 157, along with an isotope peak (M+2) at m/z 159 with about one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways are predicted to include:
Alpha-cleavage: The bond between the aromatic ring and the aminomethyl group is strong. However, cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂) to form a stable chlorohydroxybenzyl cation.
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a highly stable resonance-stabilized ion.
Loss of Small Molecules: Fragmentation may also involve the elimination of stable neutral molecules such as HCl or H₂O.
Interactive Data Table: Predicted Major Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Formation Pathway |
|---|---|---|
| 157/159 | [C₇H₈ClNO]⁺ | Molecular Ion (M⁺) |
| 142/144 | [C₇H₇ClO]⁺ | Loss of •NH |
| 127 | [C₇H₆OCl]⁺ | α-cleavage, loss of •NH₂ |
| 122 | [C₆H₄Cl]⁺ | Loss of CH₂NH₂ and OH radical |
This fragmentation pattern provides a structural fingerprint that can be used for the unambiguous identification of the compound.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup, particularly the nature of its chromophores and the extent of conjugation.
For this compound, the primary chromophore is the substituted benzene ring, specifically the chlorophenol moiety. The electronic absorption bands in phenols and their derivatives typically arise from π → π* (pi to pi star) transitions of the aromatic ring. The presence of non-bonding electrons on the oxygen of the hydroxyl group and the chlorine atom may also permit n → π* (n to pi star) transitions, although these are generally weaker in intensity.
The positions and intensities of these absorption bands are significantly influenced by the substituents on the benzene ring. The hydroxyl (-OH), chloro (-Cl), and aminomethyl (-CH₂NH₂) groups modulate the energy levels of the molecular orbitals involved in the electronic transitions.
Influence of Substituents on Electronic Spectra
The electronic spectrum of a substituted phenol is a synergistic result of contributions from each substituent.
Hydroxyl Group (-OH): As an auxochrome, the hydroxyl group's lone pair of electrons can be delocalized into the benzene ring's π-system. This resonance effect increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.
Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) but has lone pairs of electrons that can be donated to the ring via resonance (+R effect). ucc.edu.gh Often, the resonance effect, which involves the delocalization of nonbonding chlorine electrons onto the phenyl π system, predominates in UV-Vis spectroscopy, leading to a bathochromic shift relative to phenol. ucc.edu.gh
Aminomethyl Group (-CH₂NH₂): Unlike a directly attached amino group (-NH₂), the aminomethyl group's nitrogen is insulated from the benzene ring by a methylene (-CH₂-) bridge. This separation prevents direct resonance conjugation of the nitrogen's lone pair with the ring's π-system. Therefore, its primary influence is a weak, electron-withdrawing inductive effect.
Based on these principles, the UV-Visible spectrum of this compound can be predicted by comparing it to related, simpler molecules. The spectrum is expected to be more complex than that of phenol itself, showing shifts influenced by both the chloro and aminomethyl substituents.
| Compound | Solvent | λmax (nm) | Reference |
| Phenol | Methanol | 270 | ucc.edu.gh |
| 2-Chlorophenol | Methanol | 274 | ucc.edu.gh |
| 2-Aminophenol | Methanol | 277 | ucc.edu.ghresearchgate.net |
| 4-Chlorophenol | Aqueous | 280, 225 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The data indicates that both chloro and amino substituents at the ortho position cause a bathochromic shift relative to phenol. For this compound, the combined electronic effects would likely result in an absorption maximum (λmax) slightly shifted from that of 2-chlorophenol.
Solvatochromism and Conjugation
Solvatochromism refers to the shifting of a compound's absorption bands in response to a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential stabilization of the electronic ground and excited states by the solvent molecules. acs.orgnih.gov Phenolic compounds, particularly those with hydrogen-bonding capable substituents like -OH and -NH₂, often exhibit significant solvatochromism.
For this compound, changing from a non-polar to a polar, protic solvent (like ethanol or water) is expected to cause shifts in its λmax. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state through dipole-dipole interactions and hydrogen bonding, typically leading to a red shift (positive solvatochromism) for π → π* transitions. wikipedia.org The study of these shifts provides valuable insight into the nature of the excited state and the specific solute-solvent interactions at play.
| Compound | Solvent 1 (Polarity) | λmax (nm) | Solvent 2 (Polarity) | λmax (nm) | Shift Type | Reference |
| 2-Aminophenol | Methanol (Protic) | 277 | DMSO (Aprotic) | 283 | Bathochromic | researchgate.net |
| 2-Chlorophenol | Methanol (Protic) | 274 | DMSO (Aprotic) | 277 | Bathochromic | ucc.edu.gh |
| 4-(4'-hydroxystyryl)-N-methylpyridinium iodide | 1-Propanol | Red | Water | Yellow | Hypsochromic | wikipedia.org |
This table is interactive and illustrates how absorption maxima can shift with solvent type.
Computational and Theoretical Investigations of 2 Aminomethyl 3 Chlorophenol
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the geometric and electronic properties of molecules. arxiv.orgunram.ac.id These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing a detailed picture of the molecule's structure. researchgate.netnih.gov For 2-(Aminomethyl)-3-chlorophenol, these methods are used to optimize the molecular geometry, analyze its electronic landscape, and predict its stability and reactivity. DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed for their balance of computational cost and accuracy in studying phenolic compounds. nih.govnih.gov
For molecules with intramolecular hydrogen bonding capabilities, such as ortho-aminophenols, the conformational landscape is often dominated by a stable, cyclic structure. researchgate.net In the case of this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group (-OH) and the amino group (-NH2). Theoretical studies on the parent compound, o-aminophenol, show that the cis-isomer, which allows for this internal hydrogen bond, is more stable. researchgate.net This interaction creates a pseudo-six-membered ring, significantly stabilizing this conformation over others where the functional groups are oriented away from each other. The energy landscape of such molecules can be complex, with multiple local minima separated by energy barriers, but the hydrogen-bonded conformer typically represents the global minimum. beilstein-journals.org
| Conformer | Description | Relative Stability | Key Feature |
|---|---|---|---|
| Cis (Hydrogen-Bonded) | -OH and -NH2 groups are proximate, allowing for H-bond formation. | Most Stable (Global Minimum) | Intramolecular O-H···N hydrogen bond. |
| Trans (Open) | -OH and -NH2 groups are oriented away from each other. | Less Stable | No intramolecular hydrogen bond. |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govscience.gov A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. The LUMO is usually distributed over the aromatic ring. For this compound, DFT calculations would likely show this characteristic distribution. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO orbitals and influence the energy gap. Analysis of related substituted phenols shows that such substitutions can modulate the electronic properties and, consequently, the reactivity of the molecule. nih.gov
| Parameter | Symbol | Significance | Expected Trend for this compound |
|---|---|---|---|
| HOMO Energy | EHOMO | Electron donating ability | High, characteristic of phenols |
| LUMO Energy | ELUMO | Electron accepting ability | Lowered by chlorine substituent |
| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability | Moderate, indicating a balance of stability and reactivity |
| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | Inversely related to reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular bonding, and orbital interactions. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. A higher E(2) value indicates a stronger interaction and greater molecular stability. nih.govugm.ac.id
Theoretical Studies on Intramolecular Hydrogen Bonding and Proton Transfer Mechanisms
The proximity of the hydroxyl and aminomethyl groups in this compound facilitates the formation of an intramolecular hydrogen bond (O-H···N). This interaction is a central feature of the molecule, influencing its conformation, stability, and reactivity. Theoretical studies are essential for characterizing the geometry and energetics of this bond and for exploring the possibility of proton transfer from the hydroxyl to the amino group.
Computational studies on related ortho-aminomethylphenols confirm the presence of a strong intramolecular hydrogen bond. researchgate.net This bond leads to a more planar structure and a shortening of the distance between the oxygen and nitrogen atoms. The mechanism of proton transfer, which can occur in the ground or excited state, involves the movement of the proton along the hydrogen bond coordinate. While ground-state proton transfer is generally not favorable in similar systems, excited-state intramolecular proton transfer (ESIPT) is a known phenomenon in many phenolic compounds. researchgate.net
The substitution pattern on the phenolic ring significantly impacts the properties of the intramolecular hydrogen bond. The chlorine atom at the 3-position in this compound exerts both electronic and steric effects.
Electronically, chlorine is an electron-withdrawing group, which increases the acidity of the phenolic proton. This enhanced acidity generally leads to a stronger hydrogen bond. However, theoretical studies on chloro-substituted 2-(N-dimethylaminomethyl)phenol have revealed a more dominant steric effect for the 3-chloro substituent. researchgate.net The steric repulsion between the chlorine atom and the aminomethyl group forces the side chain to move closer to the hydroxyl group. researchgate.net This steric push results in a shorter and stronger O-H···N hydrogen bridge compared to the non-substituted analogue. researchgate.net This finding highlights the specific influence of the chlorine atom's position on the molecule's structure and stability. chemrevlett.com
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (e.g., in solution or a crystal). nih.govunipa.it MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules. nih.govdovepress.com
Computational Prediction of Spectroscopic Parameters
While comprehensive, peer-reviewed computational studies focused specifically on the spectroscopic parameters of this compound are not widely available in the public domain, the prediction of its spectroscopic properties can be reliably achieved through established quantum chemical methodologies. Computational chemistry, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, providing insights that complement experimental findings. unibo.it The theoretical spectra are typically calculated for the molecule in its gaseous phase after geometric optimization, though solvent effects can also be modeled. nih.govnih.gov
Vibrational Spectroscopy (FT-IR) Prediction
The infrared (IR) spectrum of this compound can be computationally predicted using DFT, commonly with functionals like B3LYP and basis sets such as 6-311++G(d,p). nih.govmdpi.com This process involves optimizing the molecular geometry to find its lowest energy conformation and then calculating the harmonic vibrational frequencies. nih.gov These frequencies correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, and torsional motions of the atoms.
The key predicted vibrational modes for this compound would include:
O-H and N-H Stretching: The stretching vibrations for the hydroxyl (-OH) and amino (-NH2) groups are expected at higher wavenumbers, typically in the 3200-3700 cm⁻¹ range. nih.gov
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also predicted in the 2900-3100 cm⁻¹ region. scirp.org
C=C Stretching: Aromatic ring carbon-carbon stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.
C-O and C-N Stretching: The stretching vibrations for the carbon-oxygen and carbon-nitrogen bonds are also identifiable.
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected at lower frequencies.
To improve the agreement between theoretical and experimental results, the calculated wavenumbers are often uniformly scaled by a specific factor (e.g., ~0.96) to account for anharmonicity and limitations in the theoretical model. nih.govnih.gov
Table 1: Illustrative Data Table for Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Motion |
|---|---|---|
| ν(O-H) | 3550 - 3700 | Hydroxyl Group Stretch |
| ν(N-H) | 3300 - 3500 | Amino Group Asymmetric & Symmetric Stretch |
| ν(C-H) aromatic | 3000 - 3100 | Aromatic Ring C-H Stretch |
| ν(C-H) aliphatic | 2850 - 2970 | Methylene (B1212753) Group C-H Stretch |
| δ(N-H) | 1590 - 1650 | Amino Group Scissoring |
| ν(C=C) | 1400 - 1600 | Aromatic Ring Stretch |
| ν(C-O) | 1200 - 1300 | Phenolic C-O Stretch |
| ν(C-Cl) | 600 - 800 | C-Cl Bond Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
Theoretical ¹H and ¹³C NMR chemical shifts are valuable for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.nettheaic.org From these tensors, the chemical shifts (δ) are determined relative to a reference standard, usually Tetramethylsilane (TMS). theaic.org
For this compound, the GIAO calculations would predict:
¹H NMR: Chemical shifts for the protons of the hydroxyl and amino groups, the methylene bridge, and the aromatic ring. The relative positions of the aromatic protons would be influenced by the electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing chloro group.
¹³C NMR: Chemical shifts for each of the unique carbon atoms in the molecule, including the six carbons of the benzene (B151609) ring and the one in the aminomethyl group.
Computational NMR predictions have been shown to be in good agreement with experimental data for related compounds like 2-aminophenol (B121084). researchgate.nettheaic.org
Table 2: Illustrative Data Table for Predicted NMR Chemical Shifts of this compound
| Atom Type | Predicted Parameter | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹H (Aromatic) | Chemical Shift (δ) | 6.5 - 7.5 |
| ¹H (Methylene, -CH₂) | Chemical Shift (δ) | 3.5 - 4.5 |
| ¹H (Amine, -NH₂) | Chemical Shift (δ) | Variable, depends on solvent |
| ¹H (Hydroxyl, -OH) | Chemical Shift (δ) | Variable, depends on solvent |
| ¹³C (Aromatic) | Chemical Shift (δ) | 110 - 160 |
| ¹³C (Methylene, -CH₂) | Chemical Shift (δ) | 40 - 50 |
Electronic Absorption (UV-Vis) Spectroscopy Prediction
The electronic absorption spectrum, which is measured by UV-Vis spectroscopy, is determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. nih.govrajpub.com The calculations yield key parameters for the lowest-energy electronic excitations, including the excitation energy, the corresponding absorption wavelength (λmax), and the oscillator strength (f), which is proportional to the transition probability and thus the intensity of the spectral band. rajpub.com
For phenolic compounds, the UV-Vis spectrum is typically characterized by π→π* transitions within the aromatic ring. nih.gov The positions of these absorption bands are sensitive to the nature and position of substituents. The effect of different solvents on the absorption spectrum can also be simulated using computational models like the Polarizable Continuum Model (PCM). nih.gov
Table 3: Illustrative Data Table for Predicted UV-Vis Absorption Parameters of this compound
| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (λmax, nm) | Predicted Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | ~4.0 - 4.5 | ~275 - 310 | Value > 0 |
| S₀ → S₂ | ~4.8 - 5.5 | ~225 - 260 | Value > 0 |
Reactivity Profiles and Mechanistic Studies of 2 Aminomethyl 3 Chlorophenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for electrophilic attack and oxidation reactions. Its acidity and the electron-donating nature of the oxygen atom drive its reactivity.
The oxidation of aminophenols is a well-studied process that often leads to the formation of colored polymeric products or specific cyclic compounds. In the case of 2-(aminomethyl)-3-chlorophenol, which is a substituted o-aminophenol, oxidation is expected to proceed via a phenoxyl radical intermediate. researchgate.net The presence of the ortho-amino group facilitates oxidative coupling.
The oxidation of 2-aminophenol (B121084) derivatives can lead to the formation of 2-aminophenoxazin-3-one (APX) structures. researchgate.netnih.gov This transformation involves the oxidative condensation of two molecules of the aminophenol. For this compound, the reaction would likely yield a di-chloro, di-aminomethyl substituted phenoxazinone derivative. The process is initiated by the formation of a phenoxyl radical, which is a key step in the substrate's activation. researchgate.net Studies on various chlorophenols have shown that they oxidize in a one-step process to a phenoxium ion, which can then undergo further reactions like dimerization. uark.edu
Table 1: Potential Oxidation Products and Intermediates
| Reactant | Oxidizing Agent | Key Intermediate | Potential Product |
|---|
The phenolic hydroxyl group can readily undergo etherification and esterification reactions under appropriate conditions.
Etherification: In the presence of a base (e.g., sodium hydroxide) to deprotonate the hydroxyl group, the resulting phenoxide ion acts as a potent nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism yields the corresponding ether. This is a variation of the Williamson ether synthesis.
Esterification: Phenolic esters can be formed by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine. Alternatively, direct esterification with a carboxylic acid can be achieved under acidic catalysis (Fischer esterification), though this method is generally less efficient for phenols. Care must be taken as the aminomethyl group can also be acylated under these conditions.
Reactions of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site for nucleophilic reactions, including reactions with carbonyls, alkylating agents, and acylating agents, as well as coordination with metal ions.
Acylation and Alkylation: The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it nucleophilic. It readily reacts with acyl halides (like acetyl chloride) or anhydrides to form N-acyl derivatives (amides). Similarly, it reacts with alkyl halides to form secondary or tertiary amines (N-alkylation). libretexts.org These reactions typically proceed under basic conditions to neutralize the acid byproduct.
Schiff Base Formation: Primary amines, such as the one in this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. ajrconline.org This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with acid or base catalysis. ajrconline.orgnih.gov The resulting Schiff bases are versatile ligands in coordination chemistry. scholarsresearchlibrary.com
Table 2: Examples of Schiff Base Formation
| Aldehyde/Ketone Reactant | Resulting Schiff Base Product |
|---|---|
| Salicylaldehyde (B1680747) | 2-(((2-chloro-6-hydroxybenzyl)imino)methyl)phenol |
| Benzaldehyde | N-(2-chloro-6-hydroxybenzyl)-1-phenylmethanimine |
The structure of this compound, with its proximate phenolic hydroxyl and aminomethyl groups, makes it an excellent candidate for a bidentate chelating ligand. Upon deprotonation of the phenolic hydroxyl group, the molecule can coordinate to a central metal ion through both the phenoxide oxygen and the amino nitrogen. This forms a stable five-membered chelate ring.
This compound can form coordination complexes with a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). ajrconline.orgsemanticscholar.org The geometry of the resulting metal complex (e.g., square-planar, tetrahedral, or octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the reaction. ajrconline.org Such Schiff base metal complexes derived from aminophenols are of significant interest due to their potential applications in catalysis and biological modeling. scholarsresearchlibrary.com
Reactions of the Chloro Substituent on the Aromatic Ring
The chloro substituent on the aromatic ring is generally the least reactive functional group in the this compound molecule under standard laboratory conditions. Halogens attached to an aromatic ring are typically unreactive towards nucleophilic substitution unless the ring is activated by potent electron-withdrawing groups in the ortho or para positions.
In this molecule, both the hydroxyl and aminomethyl groups are electron-donating, which deactivates the ring toward nucleophilic aromatic substitution. Therefore, displacement of the chlorine atom via reactions like hydrolysis or amination requires harsh conditions.
However, the chloro group can be replaced using modern organometallic cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, which employ palladium or copper catalysts. Furthermore, under radical conditions, such as those used in advanced oxidation processes for environmental remediation, dehalogenation can occur. nih.gov Studies on the reaction of 3-chlorophenol (B135607) with hydroxyl radicals show that the position of the chlorine atom significantly influences the degradation pathways. nih.gov
Insufficient Information Available for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound "this compound" concerning its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Consequently, the detailed analysis of its reactivity profiles, mechanistic studies, and the influence of solvent effects as requested cannot be provided at this time.
The fields of nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions are well-established areas of organic chemistry. Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The reactivity of a given aryl halide in SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the position and electronic properties of other substituents on the aromatic ring.
Similarly, cross-coupling reactions, often catalyzed by palladium or copper complexes, represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions depends on factors such as the choice of catalyst and ligands, the nature of the coupling partners, and the reaction conditions, including the solvent.
While general principles governing these reactions are extensively documented for a wide range of substituted phenols and anilines, specific experimental data and mechanistic investigations for this compound are not available in the public domain. Without dedicated studies on this particular molecule, any discussion of its specific reaction kinetics, transition states, or the regio- and stereoselectivity under various solvent conditions would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.
Therefore, the generation of the requested article with the specified outline and content inclusions is not possible due to the absence of the necessary primary research findings.
Derivatization Strategies and Synthesis of Novel Chemical Entities
Synthesis of Substituted Aminomethylchlorophenol Analogues
The structural framework of 2-(Aminomethyl)-3-chlorophenol can be systematically altered at two primary locations: the aminomethyl side chain and the chlorophenol ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, leading to the generation of a library of analogues with potentially unique characteristics.
The primary amine of the aminomethyl group is a key site for derivatization, enabling the introduction of a wide range of functional groups through established synthetic methodologies.
N-Alkylation: Selective N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. A common strategy involves a one-pot reaction where the aminophenol is first condensed with an aldehyde to form an imine, which is subsequently reduced, often with a reducing agent like sodium borohydride (B1222165), to yield the N-alkylated product researchgate.net. This method is advantageous for its operational simplicity and effectiveness. Alternatively, direct N-alkylation using alcohols as alkylating agents in a "hydrogen-borrowing" process represents an environmentally benign approach, often catalyzed by transition metals fudan.edu.cn.
N-Acylation: The amine can be readily acylated to form amides using acylating agents such as acyl chlorides or anhydrides. This reaction is a fundamental transformation for protecting the amino group or for introducing specific functionalities orientjchem.orgnih.gov. Catalyst-free methods, for instance, reacting the amine with acetic anhydride (B1165640) in an aqueous medium, offer an eco-friendly and efficient route to N-acetylated derivatives orientjchem.org.
These modifications are summarized in the table below.
| Modification Type | Reagents | Functional Group Introduced |
| N-Alkylation | Aldehyde, Sodium Borohydride | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride, Acetic Anhydride | Amide |
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director, while the chlorine atom is a deactivating but also ortho-, para-directing substituent byjus.comwikipedia.orglibretexts.org. Given the positions of the existing groups on this compound, incoming electrophiles would be directed to the C4, C5, and C6 positions. Reactions such as halogenation (e.g., with bromine water), nitration (using nitric acid), and Friedel-Crafts alkylation or acylation can be employed to introduce further diversity onto the aromatic ring byjus.comuci.edu. The high reactivity of phenols often allows these reactions to proceed under mild conditions, sometimes even without a Lewis acid catalyst for halogenation byjus.comlibretexts.org.
Modification of Existing Substituents: The phenolic hydroxyl group can be O-alkylated or O-arylated, although selective N-alkylation is often preferred. To achieve selective O-alkylation, the more nucleophilic amino group typically requires a protecting group researchgate.netresearchgate.net.
Formation of Macrocyclic and Heterocyclic Systems Incorporating this compound Derived Moieties
The bifunctional nature of this compound makes it an ideal candidate for constructing larger, more complex molecular architectures such as macrocycles and heterocycles.
Macrocycle Synthesis: Macrocycles can be synthesized using this compound derivatives as key building blocks. One prominent method is through Schiff base condensation, where the amino group reacts with a dicarbonyl compound (like a dialdehyde) to form di-imine linkages, which can lead to [2+2] or [3+3] macrocyclic structures researchgate.netnih.goviosrjournals.org. Another powerful technique is the Ugi four-component reaction (U-4CR), a multicomponent reaction (MCR) that can assemble macrocycles in a highly convergent and efficient manner by using bifunctional starting materials nih.govwikipedia.orgcbijournal.comnih.govrsc.org. By designing a derivative of this compound that contains a second reactive group (e.g., a carboxylic acid), it can participate in an intramolecular Ugi reaction to form a macrocyclic peptide-like structure.
Heterocycle Synthesis: The ortho-disposition of the aminomethyl and hydroxyl groups on the aromatic ring is a classic structural motif for the synthesis of fused heterocyclic systems, particularly benzoxazines nih.govresearchgate.netresearchgate.net. The reaction of 2-(aminomethyl)phenol (B125469) derivatives with aldehydes or their equivalents (like paraformaldehyde) leads to the formation of the oxazine (B8389632) ring nih.govresearchgate.netnih.gov. This cyclization is a versatile method for creating rigid, planar heterocyclic systems that can be further functionalized.
Preparation of Polymerizable Monomers or Functional Materials Precursors
Derivatives of this compound can be designed as monomers for the synthesis of functional polymers with tailored properties.
Aminophenols are known precursors to polyaniline-like conductive polymers mdpi.comdrexel.eduresearchgate.nettandfonline.com. Through oxidative polymerization, either chemically (using oxidants like ammonium (B1175870) persulfate) or electrochemically, this compound can be polymerized to form a polyaminophenol mdpi.comresearchgate.net. The resulting polymer would be a derivative of polyaniline, and its properties, such as conductivity and solubility, would be influenced by the chloro, hydroxyl, and aminomethyl substituents mdpi.comresearchgate.net. For instance, studies on o- and m-aminophenol have shown that they can be polymerized from a solid-state monomer using dielectric barrier discharge (DBD) plasma to produce conductive films mdpi.comdrexel.edu.
Furthermore, the molecule can be converted into a precursor for other types of polymers by introducing a polymerizable functional group. For example, the hydroxyl or amino group could be reacted with acryloyl chloride or methacrylic anhydride to introduce acrylate (B77674) or methacrylate (B99206) functionalities, making the molecule suitable for free-radical polymerization. This approach allows for the incorporation of the unique phenolic and amine structure into a wide range of polymer backbones, creating materials for specialized applications mdpi.comacs.org.
Design and Synthesis of Ligands for Catalysis
The structure of this compound is well-suited for the design of bidentate ligands for transition metal catalysis derpharmachemica.comderpharmachemica.comderpharmachemica.comresearchgate.net. The nitrogen atom of the amino group and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming a stable six-membered chelate ring. Such aminophenol-based ligands have a significant and growing impact on catalysis research derpharmachemica.comderpharmachemica.comderpharmachemica.com.
These ligands are often "non-innocent," meaning they can actively participate in redox processes, acting as an "electron reservoir" that can reversibly accept and donate electrons during a catalytic cycle rsc.org. This property is crucial for many catalytic transformations, including small molecule activation, oxidation reactions, and C-H amination derpharmachemica.comderpharmachemica.com. Metal complexes featuring aminophenol-type ligands have been employed in a variety of catalytic applications, as detailed in the table below.
| Metal Center | Ligand Type | Catalytic Application |
| Palladium (Pd) | Pyridine-aminophenolate (NNO pincer) | C-H amination of organic azides derpharmachemica.comderpharmachemica.com |
| Cobalt (Co) | Amidophenolate | Reactions with alkyl halides derpharmachemica.com |
| Nickel (Ni) | o-aminophenolate | Homocoupling of phenyl acetylene (B1199291) rsc.org |
| Iron (Fe) | N4-aminophenolate | Dioxygen activation, mimicking dioxygenase enzymes derpharmachemica.com |
| Copper (Cu) | Schiff base derived from 2-aminophenol (B121084) | Mimicking Galactose Oxidase for alcohol oxidation derpharmachemica.comorientjchem.org |
| Lanthanides (La, Er, Yb) | Schiff base derived from 2-aminophenol | Potential biological applications (screening studies) tandfonline.com |
The electronic and steric properties of the ligand can be tuned by modifying the aminomethyl or chlorophenol moieties as described in section 6.1, thereby influencing the activity and selectivity of the resulting metal catalyst.
Advanced Applications in Chemical Sciences
Catalytic Applications of 2-(Aminomethyl)-3-chlorophenol and its Metal Complexes
The presence of both a hydroxyl and an aminomethyl group ortho to each other allows this compound to act as a bidentate ligand, forming stable complexes with a variety of transition metals. These metal complexes are at the forefront of research into novel catalysts.
Metal complexes derived from o-aminophenol-type ligands, such as this compound, are being extensively explored for their catalytic prowess in a range of chemical transformations. derpharmachemica.comresearchgate.net The utility of these ligands spans homogeneous catalysis, including processes like small molecule activation and the formation of crucial chemical bonds. derpharmachemica.comresearchgate.net The cooperative interplay between the metal center and the redox-active aminophenol ligand is fundamental to their catalytic activity. derpharmachemica.com
For instance, cobalt(III) complexes featuring redox-active amidophenolate ligands have demonstrated potent nucleophilic character, reacting with alkyl halides to form stable alkylcobalt(III) complexes under mild conditions. derpharmachemica.com This reactivity is pertinent to the development of novel carbon-carbon bond-forming reactions. While direct studies on this compound are limited, the established reactivity of analogous o-aminophenol ligands suggests that its metal complexes could be effective catalysts. The electronic properties of the chloro substituent in this compound can be expected to modulate the catalytic activity of its metal complexes compared to non-halogenated analogs.
A summary of potential catalytic applications for metal complexes of aminophenol derivatives is presented in the table below.
| Catalyst Type | Potential Reaction | Reference |
| Cobalt(III)-amidophenolate complexes | C-C bond formation via reaction with alkyl halides | derpharmachemica.com |
| Iron-aminophenol complexes | sp3 C-H amination | derpharmachemica.com |
| Copper-aminophenol complexes | Photocatalytic synthesis of 2-aminophenol (B121084) derivatives | nih.gov |
The structural motif of this compound is reminiscent of the active sites of certain metalloenzymes, making it an excellent candidate for the development of enzyme mimics. The application of o-aminophenol based ligands is expanding into synthetic chemistry, drawing inspiration from their roles in biological systems. derpharmachemica.comresearchgate.net These bio-inspired catalysts can offer insights into enzymatic mechanisms and provide efficient and selective catalysts for challenging chemical transformations.
Metal complexes of o-aminophenol ligands have shown activity in mimicking enzymatic reactions and activating small molecules. derpharmachemica.com The redox-non-innocent nature of the aminophenol ligand, where the ligand itself can participate in redox processes, is a key feature in this context. This property allows the metal complex to access a wider range of oxidation states and reactivity patterns, similar to what is observed in many enzymatic systems. While specific research on the bio-inspired catalytic applications of this compound is not extensively documented, the known chemistry of related o-aminophenol complexes points towards its potential in this area.
Applications in Materials Science (e.g., precursors for advanced polymers, nanoparticles, sensors)
The versatile chemical nature of this compound also positions it as a valuable precursor in materials science for the creation of advanced polymers, functional nanoparticles, and chemical sensors.
The aminomethyl and hydroxyl groups of this compound allow it to be incorporated into polymer backbones, potentially leading to materials with unique thermal and electronic properties. For instance, aminophenols are known precursors for polymers that can be used in a variety of applications. Furthermore, the synthesis of polymers from bio-based precursors like 2-methoxy-4-vinylphenol, which shares the phenolic hydroxyl group, highlights the potential for creating thermoplastics and thermoset polymers from functionalized phenols. mdpi.com The presence of the chlorine atom in this compound could impart flame-retardant properties or serve as a site for further functionalization of the resulting polymer.
The ability of the aminomethyl and hydroxyl groups to coordinate with metal ions also makes this compound a candidate for the synthesis of functional nanoparticles. For example, amphiphilic polymers based on polyhedral oligomeric silsesquioxane (POSS) have been shown to self-assemble into nanoparticles. mdpi.com The functional groups on this compound could be used to create polymers with similar self-assembling properties.
In the realm of chemical sensors, the functional groups of this compound can be exploited for the selective detection of various analytes. For instance, sensors based on amino-functionalized materials have been developed for the detection of metal ions like Pb2+. mdpi.com The amino group can act as a recognition site, binding to the target analyte and inducing a measurable signal. Similarly, electrochemical sensors for the detection of p-aminophenol have been developed, showcasing the electrochemical activity of aminophenols. mdpi.com Therefore, this compound could be integrated into sensor platforms, such as those based on amino-functionalized graphene oxide or metal-organic frameworks (MOFs), for the detection of specific metal ions or organic molecules. mdpi.comrsc.org
Role as a Key Intermediate in Complex Organic Synthesis
The combination of reactive functional groups on the aromatic ring makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The amino and hydroxyl groups can be readily modified or participate in a variety of chemical reactions to build intricate molecular architectures.
The direct synthesis of 2-aminophenol derivatives is an area of active research, underscoring the importance of this structural motif in organic synthesis. nih.gov For example, a method for the direct synthesis of acylated 2-aminophenols from nitro(hetero)arenes has been developed using copper catalysis. nih.gov The availability of this compound as a starting material can provide a more direct route to certain complex targets.
The table below summarizes some of the properties of related aminophenol and chlorophenol compounds, which are relevant to the synthetic utility of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |
| 2-Aminophenol | C6H7NO | 109.13 | Precursor for dyes and pharmaceuticals | mdpi.com |
| 2-Chlorophenol | C6H5ClO | 128.56 | Intermediate in synthesis | researchgate.net |
| 2-Amino-3-chlorophenol | C6H6ClNO | 143.57 | Building block for complex molecules | ulisboa.pt |
Analytical Chemistry Applications (e.g., as a reference standard in environmental analysis)
In analytical chemistry, particularly in environmental monitoring, the availability of pure reference standards is crucial for the accurate quantification of pollutants. Chlorophenols are a class of compounds that are monitored in water and soil due to their potential toxicity. nih.govoup.comnih.gov
Given that various chlorophenols and their derivatives are subject to environmental analysis, this compound could serve as a valuable reference standard. nih.gov Analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed for the determination of these compounds in environmental samples. ulisboa.ptoup.comnih.gov The use of a certified reference standard of this compound would enable its accurate identification and quantification in complex matrices.
The table below outlines common analytical techniques used for the analysis of chlorophenols, for which this compound could be a relevant analyte or standard.
| Analytical Technique | Description | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile and semi-volatile organic compounds. nih.govthermofisher.com | nih.govthermofisher.com |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Suitable for the analysis of polar and non-volatile compounds in complex mixtures. ulisboa.pt | ulisboa.pt |
| Solid Phase Micro-Extraction (SPME) coupled with Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy | A method for the detection of phenols in aqueous solutions. nih.gov | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-(aminomethyl)-3-chlorophenol will likely focus on environmentally benign and efficient methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. Key areas of exploration will include biocatalysis, the use of green solvents and reagents, and the development of novel catalytic systems.
Biocatalysis offers a promising green alternative for the synthesis of aminophenols. Enzymes, with their high specificity and mild operating conditions, could be employed in various steps of the synthetic pathway. For instance, the use of transaminases for the introduction of the aminomethyl group or oxidoreductases for specific hydroxylations could lead to more sustainable processes. The development of immobilized enzymes or whole-cell biocatalysts could further enhance the economic viability and scalability of such routes.
The principles of green chemistry will be central to the development of new synthetic strategies. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous solvents with more environmentally friendly alternatives like water or supercritical fluids. Catalytic hydrogenation of a corresponding nitro-aromatic precursor is a well-established green method for the production of aminophenols and could be adapted for the synthesis of this compound. The use of novel, highly active, and selective catalysts, such as those based on earth-abundant metals, will be a key research focus.
Furthermore, the direct amination of chlorophenols represents another potential avenue for sustainable synthesis. Recent advancements in catalysis have shown that direct C-N bond formation on phenolic compounds is achievable, offering a more direct and atom-economical route to aminophenols. Research into catalysts that can selectively direct the amination to the desired position on the chlorinated phenol (B47542) ring will be crucial.
| Synthetic Approach | Key Advantages | Potential Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Engineering of novel enzymes, development of immobilized biocatalyst systems. |
| Green Chemistry | Use of renewable feedstocks, atom economy, safer solvents. | Development of novel catalysts for hydrogenation and amination, use of aqueous reaction media. |
| Direct Amination | Fewer synthetic steps, high atom economy. | Design of selective catalysts for C-N bond formation on functionalized phenols. |
Exploration of New Reactivity Pathways and Mechanistic Insights
The trifunctional nature of this compound opens up a wide array of possibilities for exploring new reactivity pathways. The interplay between the electron-donating aminomethyl and hydroxyl groups and the electron-withdrawing chlorine atom can lead to unique and potentially useful chemical transformations.
The oxidation of this compound is an area ripe for investigation. The presence of both an amino and a hydroxyl group suggests that the molecule could be susceptible to oxidative coupling reactions, potentially leading to the formation of novel heterocyclic structures or polymers. Understanding the mechanism of oxidation, whether it proceeds via a radical mechanism or other pathways, will be key to controlling the reaction and accessing desired products.
Electrophilic substitution reactions on the aromatic ring of this compound are also of significant interest. The directing effects of the three different substituents could lead to complex and interesting regiochemical outcomes. Mechanistic studies, both experimental and computational, will be essential to unraveling the factors that govern the position of electrophilic attack.
Furthermore, the potential for photocatalytic reactions involving this compound is a largely unexplored area. The interaction of the molecule with light in the presence of a suitable photocatalyst could lead to novel transformations, such as C-H functionalization, dehalogenation, or the formation of new C-C or C-N bonds.
| Reactivity Pathway | Potential Products | Key Research Questions |
| Oxidation | Heterocyclic compounds, polymers. | What are the primary oxidation products and what is the underlying reaction mechanism? |
| Electrophilic Substitution | Functionalized derivatives. | What is the regioselectivity of electrophilic attack and how is it influenced by the substituents? |
| Photocatalysis | Novel functionalized molecules. | What new transformations can be achieved through photocatalysis and what are the reaction intermediates? |
Discovery of Undiscovered Applications in Chemical and Material Sciences
While the direct applications of this compound are not yet established, its structural motifs suggest potential uses in a variety of fields, from advanced polymers to functional materials and pharmaceuticals.
In the realm of material science, this compound could serve as a valuable monomer for the synthesis of novel polymers. The presence of three functional groups allows for the creation of highly cross-linked and functionalized polymers with potentially unique thermal, mechanical, and electronic properties. For example, polymers derived from this compound could find applications as high-performance coatings, adhesives, or in the development of advanced composites.
The potential for this compound to be used in the development of organic electronic materials is another exciting avenue. The combination of electron-donating and electron-withdrawing groups on the aromatic ring could impart interesting semiconducting or conducting properties. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Furthermore, the structural similarity of this compound to known bioactive molecules suggests that it could be a valuable scaffold in medicinal chemistry. The aminophenol core is present in a number of pharmaceuticals, and the specific substitution pattern of this compound could lead to the discovery of new therapeutic agents. Future research could focus on the synthesis and biological evaluation of a library of derivatives of this compound.
| Application Area | Potential Use | Rationale |
| Advanced Polymers | Monomer for high-performance polymers. | Trifunctional nature allows for extensive cross-linking and functionalization. |
| Organic Electronics | Component in OLEDs, OFETs, and solar cells. | Combination of electron-donating and -withdrawing groups may lead to desirable electronic properties. |
| Medicinal Chemistry | Scaffold for drug discovery. | Aminophenol core is a common feature in bioactive molecules. |
Advanced Computational Modeling for Predictive Research
Advanced computational modeling will be an indispensable tool in guiding the future research of this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict a wide range of molecular properties and to elucidate reaction mechanisms, thereby accelerating the discovery and development process.
Computational methods can be used to predict the reactivity and stability of this compound and its derivatives. By calculating parameters such as bond dissociation energies, ionization potentials, and electron affinities, researchers can gain insights into the most likely reaction pathways and the stability of potential products. This information can be used to design more efficient and selective synthetic routes.
Furthermore, computational chemistry can be used to predict the spectroscopic properties of this compound and its derivatives. By calculating properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, researchers can aid in the characterization of new compounds and gain a deeper understanding of their electronic structure.
In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound. By simulating the structure and dynamics of these polymers, researchers can predict their mechanical, thermal, and electronic properties, thereby guiding the design of new materials with desired functionalities.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity and stability analysis. | Bond dissociation energies, ionization potentials, reaction barriers. |
| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties. | NMR chemical shifts, IR frequencies, UV-Vis spectra. |
| Molecular Dynamics (MD) | Simulation of polymer properties. | Mechanical strength, thermal stability, electronic conductivity. |
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-3-chlorophenol, and how can its structural integrity be validated?
Synthesis typically involves electrophilic substitution or reductive amination. For example:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, Single Exposure Category 3) .
- Storage : Keep in airtight containers away from oxidizers and acids at 2–8°C .
- Spill management : Absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound degrade in microbial systems, and what intermediates are formed?
Studies on chlorophenol degradation by Pseudomonas putida CP1 reveal:
- Ortho-cleavage pathway : Enzymes like catechol 1,2-dioxygenase convert chlorophenols to 3-chlorocatechol, which is further metabolized to β-ketoadipate .
- Substrate-dependent aggregation : At concentrations >0.78 mM, microbial degradation stalls due to autoaggregation, reducing biomass yield .
- Key intermediates : 3-Chlorocatechol and cis,cis-muconate (identified via HPLC and GC-MS) .
Q. How do temperature and pH affect the dissociation constants (pKa) of chlorophenol derivatives like this compound?
UV-Vis studies on monochlorophenols show:
- Temperature dependence : pKa decreases with rising temperature (e.g., 3-chlorophenol pKa drops from 8.8 at 25°C to 7.2 at 175°C) .
- Structural trends : Electron-withdrawing groups (e.g., -Cl) lower pKa. For this compound, the aminomethyl group may counteract this effect, requiring empirical validation .
- Methodology : Use high-pressure cells with UV-Vis spectroscopy (240–300 nm) to monitor phenolic O-H dissociation .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
- HPLC-UV/Vis : C18 column, mobile phase of acetonitrile/water (70:30 v/v), detection at 280 nm. Limit of detection (LOD) ~0.1 ppm .
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 173 (molecular ion) and 138 (loss of -Cl) .
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid for purity assessment .
Q. What are the thermodynamic implications of this compound’s interactions with metal ions?
- Chelation potential : The aminomethyl and phenolic groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺).
- Experimental design :
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry.
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., shifts at 400–500 nm) .
- Applications : Metal chelation may influence environmental persistence or catalytic activity in synthetic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
